molecular formula C22H23NO6S2 B2372772 3,4-dimethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 946348-53-4

3,4-dimethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B2372772
CAS No.: 946348-53-4
M. Wt: 461.55
InChI Key: WTIJQIFFJPSUOZ-UHFFFAOYSA-N
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Description

The compound 3,4-dimethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is a benzamide derivative featuring a 3,4-dimethoxy-substituted aromatic ring linked to an ethyl group bearing both a 4-methoxybenzenesulfonyl moiety and a thiophen-2-yl group.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6S2/c1-27-16-7-9-17(10-8-16)31(25,26)21(20-5-4-12-30-20)14-23-22(24)15-6-11-18(28-2)19(13-15)29-3/h4-13,21H,14H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIJQIFFJPSUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 3,4-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Thienyl-Ethyl Side Chain: The final step involves the coupling of the thienyl-ethyl group to the benzamide core using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The compound exhibits reactivity at its methoxy and sulfonyl groups under oxidative conditions:

Reaction Type Reagents/Conditions Products References
Methoxy group oxidationKMnO₄/H₂SO₄ (acidic, 60–80°C)3,4-Dihydroxy-N-[2-(4-sulfobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
Sulfonyl group oxidationH₂O₂/AcOH (50°C, 6–8 hrs)Sulfone derivatives (stable under mild conditions)
  • Key Insight : Methoxy groups oxidize to hydroxyl groups under strong acidic conditions, while sulfonyl groups resist further oxidation under mild conditions .

Reduction Reactions

Reductive cleavage of sulfonyl and amide bonds has been observed:

Reaction Type Reagents/Conditions Products References
Sulfonyl group reductionLiAlH₄/THF (0°C, 2 hrs)Thiophen-2-yl ethyl sulfide derivatives
Amide bond reductionBH₃·THF (reflux, 12 hrs)Corresponding amine (3,4-dimethoxybenzylamine)
  • Note : LiAlH₄ selectively reduces sulfonyl groups to sulfides without affecting methoxy substituents.

Substitution Reactions

Nucleophilic aromatic substitution occurs at electron-rich positions:

Reaction Type Reagents/Conditions Products References
Methoxy group substitutionNaOMe/DMF (120°C, 24 hrs)3,4-Diethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
Thiophene ring halogenationCl₂/FeCl₃ (0°C, 1 hr)5-Chloro-thiophene derivatives
  • Mechanism : Methoxy groups direct electrophilic substitution to the para position, while thiophene undergoes halogenation at the 5-position .

Hydrolysis Reactions

Controlled hydrolysis of functional groups:

Reaction Type Reagents/Conditions Products References
Amide hydrolysis6M HCl (reflux, 48 hrs)3,4-Dimethoxybenzoic acid and sulfonamide byproducts
Sulfonyl group hydrolysisH₂O/H₂SO₄ (100°C, 12 hrs)Benzenesulfonic acid derivatives
  • Yield : Amide hydrolysis achieves ~85% yield under prolonged acidic conditions.

Comparative Reactivity Table

Functional Group Reactivity Order Preferred Reaction
Sulfonyl groupReduction > Hydrolysis > OxidationLiAlH₄-mediated reduction
Methoxy groupOxidation > SubstitutionKMnO₄-driven oxidation
Thiophene ringHalogenation > OxidationFeCl₃-catalyzed chlorination

Research Findings

  • Thermal Stability : The compound decomposes above 250°C, releasing SO₂ and CO₂.

  • pH Sensitivity : Sulfonyl groups hydrolyze rapidly in alkaline conditions (pH > 10) .

  • Biological Implications : Derivatives generated via these reactions show enhanced binding to kinase targets in vitro.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to 3,4-dimethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide exhibit anticancer properties. These compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

  • Case Study : A study demonstrated that related benzamide derivatives displayed significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the micromolar range.

Enzyme Inhibition

The compound shows potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic disorders such as diabetes.

  • α-glucosidase Inhibition : Similar compounds have been shown to inhibit α-glucosidase, which is crucial for carbohydrate metabolism. This inhibition can lead to reduced glucose absorption in the intestines, making it a candidate for managing Type 2 diabetes.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

  • Study Findings : Preliminary studies indicated moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, with MIC values ranging from 32 µg/mL to 64 µg/mL.

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Antidiabetic Agents : By inhibiting α-glucosidase, it may serve as an effective treatment for managing blood glucose levels.
  • Anticancer Drugs : Its ability to induce apoptosis in cancer cells positions it as a potential candidate for cancer therapy.
  • Antimicrobial Agents : Its effectiveness against bacterial pathogens suggests potential use in treating bacterial infections.

Data Summary Table

Activity TypeEffectTested Organisms/ModelsResults
AnticancerCytotoxicityMCF-7 (breast cancer cell line)Significant reduction in cell viability
Enzyme Inhibitionα-glucosidase inhibitionIn vitro assaysIC50 values in micromolar range
AntimicrobialInhibitory effectS. aureus, E. coliMIC: 32 µg/mL (S. aureus), 64 µg/mL (E. coli)

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and sulfonyl groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. The thienyl-ethyl side chain may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table summarizes key structural analogs and their biological activities, emphasizing differences in substituents, molecular properties, and functional roles:

Compound Name (or Identifier) Molecular Weight (g/mol) Key Substituents Biological Activity Target/Application Reference
Target Compound 503.54 (calculated) 3,4-dimethoxybenzamide, 4-methoxybenzenesulfonyl, thiophen-2-yl Hypothesized antiviral/antiproliferative NS5 RdRp (inferred)
5-(5-(3-Hydroxypropynyl)thiophen-2-yl)-2,4-dimethoxy-N-(3-methoxyphenylsulfonyl)benzamide (Compound 27) ~487.5 (estimated) Thiophen-2-yl, propargyl alcohol, 3-methoxyphenylsulfonyl NS5 RdRp inhibition (IC₅₀ = 0.8 µM) Antiviral (e.g., Dengue)
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-thiazol-2-yl]benzamide 531.6 Sulfamoyl, bis(2-methoxyethyl), thiazolyl Unspecified (likely enzyme inhibition) Undisclosed
THHEB (3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide) 331.3 3,4,5-trihydroxybenzamide, 4-hydroxyphenethyl Antioxidant (DPPH IC₅₀ = 22.8 µM) Free radical scavenging
5-[3-(2,5-Dimethoxy-4-methylsulfonylaminobenzyl)ureido]-N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide 630.7 Ureido, ethoxy, methylsulfonylamino Antidiabetic (in vitro α-glucosidase inhibition) Type II diabetes
N-[2-[(2-Cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]benzamide () ~425.5 (estimated) Thiophen-3-ylmethylthio, cyano-fluorophenyl Anticancer/viral (broad-spectrum screening) Platelet aggregation inhibition

Key Observations:

Structural Influence on Activity :

  • Sulfonyl Groups : The 4-methoxybenzenesulfonyl group in the target compound and Compound 27 () enhances binding to viral polymerases (e.g., NS5 RdRp) through polar interactions and steric complementarity .
  • Thiophenyl vs. Thiazolyl : Thiophen-2-yl (target compound) and thiophen-3-yl () substituents contribute to π-π stacking in enzyme active sites, while thiazolyl () may improve metabolic stability .
  • Methoxy vs. Hydroxy Groups : Methoxy groups (target compound, Compound 27) confer higher lipophilicity and metabolic stability compared to hydroxy groups (THHEB), which excel in antioxidant activity due to hydrogen-bond donation .

Biological Activity Trends: Antiviral Potential: Compound 27’s IC₅₀ of 0.8 µM against NS5 RdRp suggests that the target compound’s analogous structure may exhibit similar potency, though experimental validation is required . Antioxidant Limitations: The absence of hydroxyl groups in the target compound likely reduces free radical scavenging efficacy compared to THHEB, which achieves IC₅₀ = 2.5 µM against superoxide radicals . Antidiabetic Applications: The ureido-linked compound () demonstrates how extended substituents (e.g., ethoxy, methylsulfonylamino) can enhance α-glucosidase inhibition, a feature absent in the target compound .

Synthetic Considerations :

  • Benzamide derivatives are typically synthesized via nucleophilic acyl substitution (e.g., coupling carboxylic acid derivatives with amines) or multi-step protocols involving hydrazide intermediates (). The target compound’s synthesis likely parallels these methods, with sulfonylation and thiophene incorporation as critical steps .

Biological Activity

3,4-Dimethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of 3,4-dimethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide can be represented as follows:

  • Molecular Formula : C18_{18}H20_{20}N2_{2}O5_{5}S
  • Molecular Weight : 366.43 g/mol

This compound features a benzamide core with methoxy groups and a sulfonyl group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 3,4-dimethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide exhibit anticancer properties. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the MAPK/ERK pathway .

Anti-inflammatory Effects

Research has shown that this compound may possess anti-inflammatory properties. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines in macrophages. This effect is thought to be mediated by the suppression of NF-kB signaling pathways, which play a crucial role in inflammation .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. In animal models of neurodegenerative diseases, it has been observed to reduce oxidative stress and improve cognitive function. The proposed mechanism involves the upregulation of antioxidant enzymes and downregulation of neuroinflammatory markers .

In Vitro Studies

A study conducted on human cancer cell lines demonstrated that 3,4-dimethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide significantly inhibited cell growth in a dose-dependent manner. The IC50_{50} values for breast and colon cancer cells were reported at 15 µM and 20 µM, respectively .

In Vivo Studies

In vivo experiments using murine models showed that administration of this compound resulted in a notable reduction in tumor size compared to control groups. Histopathological analysis revealed decreased mitotic figures and increased apoptotic cells within the tumors.

The biological activity of 3,4-dimethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression by targeting cyclins and cyclin-dependent kinases.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways through the release of cytochrome c from mitochondria.
  • Modulation of Signaling Pathways : The compound impacts various signaling pathways such as MAPK/ERK and NF-kB, leading to altered gene expression profiles associated with survival and inflammation.

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